3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Structural Classification of Biquinoline Derivatives
Biquinoline derivatives consist of two quinoline moieties linked directly or through bridging groups, forming a bicyclic or polycyclic framework. The compound 3-ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one belongs to the 3,4-dihydro-2H-[1,3'-biquinolin]-2-one subclass, distinguished by a partially saturated ring system and a ketone group at position 2. The quinoline subunits are fused at the 1,3' positions, creating a planar aromatic system interrupted by a non-aromatic dihydro ring.
Substituents play a critical role in modulating properties:
- Ethyl and methyl groups at position 3 enhance steric bulk and lipophilicity, potentially improving membrane permeability.
- Fluorine at position 6 introduces electronegativity, influencing electronic distribution and hydrogen-bonding capacity.
- The dihydro-2-one moiety reduces ring aromaticity, increasing conformational flexibility compared to fully aromatic biquinolines like 2,2'-biquinoline.
Table 1: Structural Comparison of Representative Biquinoline Derivatives
This structural hybridity positions the compound as a bridge between rigid aromatic systems and flexible, bioactive dihydro derivatives.
Historical Evolution of Fluorinated Heterocyclic Compounds
The integration of fluorine into heterocycles dates to Chichibabin’s 1927 synthesis of 2-fluoropyridine. However, transformative advancements emerged in the 1950s with fluorinated antimetabolites like 5-fluorouracil, which revolutionized oncology by targeting thymidylate synthase. The 1970s–1980s saw the rise of fluoroquinolone antibiotics (e.g., ciprofloxacin), where fluorine’s electronegativity improved DNA gyrase binding and pharmacokinetics.
In quinoline chemistry, fluorination strategies evolved to address challenges like regioselectivity and stability. Modern methods, such as Balz-Schiemann reactions and transition-metal-catalyzed fluorinations, enable precise incorporation of fluorine at positions like C6 in quinolines, as seen in the target compound. The fluorine atom’s role extends beyond electronic effects; it often enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates.
Significance of Alkyl-Substituted Quinoline Systems
Alkyl groups, particularly ethyl and methyl, are ubiquitous in pharmaceutical quinoline derivatives. For example:
- 3-Methyl substitutions in dihydroquinolines improve solubility while maintaining planar aromatic interactions, as observed in EVT-13050064.
- Ethyl groups introduce moderate hydrophobicity, facilitating interactions with lipid-rich biological membranes.
In the target compound, the 3-ethyl-3-methyl combination creates a steric environment that may hinder enzymatic degradation or modulate binding to hydrophobic protein pockets. Comparative studies on analogs like EVT-13035059 (3-butyl-5-chloro-3-methyl) suggest that branching and chain length inversely correlate with cytotoxicity but enhance pharmacokinetic profiles. These insights underscore the delicate balance between alkylation and bioactivity.
Research Rationale and Knowledge Gaps
Despite progress in biquinoline chemistry, three gaps persist:
- Fluorine’s Role in Dihydro Systems : Most fluorinated quinolines are fully aromatic; the impact of fluorine on partially saturated systems remains underexplored.
- Synergistic Effects of Hybrid Substituents : No studies systematically evaluate how ethyl, methyl, and fluorine interact to influence electronic and steric properties.
- Application Beyond Anticancer Activity : While analogs like 3c exhibit anticancer potential, the target compound’s fluorescence or catalytic properties remain unstudied.
Addressing these gaps could unlock novel therapeutic or material science applications, positioning this compound as a multifunctional scaffold for further exploration.
Properties
CAS No. |
918645-97-3 |
|---|---|
Molecular Formula |
C21H19FN2O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-ethyl-6-fluoro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C21H19FN2O/c1-3-21(2)12-15-10-16(22)8-9-19(15)24(20(21)25)17-11-14-6-4-5-7-18(14)23-13-17/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
SZEAFWDBWBKDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Fluoro-3,4-dihydro-2H-quinolin-2-one Core
The 6-fluoro substitution is introduced early in the synthesis, often starting from fluorinated chromene or isoquinolinone precursors. A key intermediate is 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde , which can be synthesized via reduction and oxidation steps from 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid derivatives.
- Reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate using sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) in organic solvents such as toluene and benzene yields the corresponding (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol intermediate.
- Subsequent oxidation with oxalyl chloride in dichloromethane and dimethyl sulfoxide at low temperature (-60°C) affords the aldehyde intermediate, 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.
This aldehyde serves as a versatile intermediate for further elaboration into the quinolinone core.
Final Functional Group Adjustments
The dihydro-2-one structure is stabilized by selective hydrogenation or reduction steps.
- Hydrogenation of chromene or isoquinolinone intermediates using Pd/C catalysts under mild conditions (room temperature, normal pressure) yields the dihydro derivatives.
- Esterification and subsequent reduction steps are used to fine-tune the oxidation state and install hydroxyl or carbonyl functionalities as needed.
Detailed Synthetic Route Example (Based on Related Fluoroquinoline Derivatives)
| Step | Reaction Type | Reagents/Catalysts | Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|---|
| 1 | Esterification | Ethanoic HCl, ethanol | Room temperature | Ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | High yield, pure intermediate |
| 2 | Reduction | Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) | Toluene/benzene, reflux | (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol | Efficient reduction, high purity |
| 3 | Oxidation | Oxalyl chloride, DMSO, dichloromethane | -60°C | 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | Controlled oxidation, high selectivity |
| 4 | Cross-coupling (biquinoline formation) | Pd or Ni catalyst, organozinc or organomagnesium reagents, chiral ligands | Mild heating, inert atmosphere | 1,3'-biquinoline core formation | Moderate to high yield, enantioselective possible |
| 5 | Alkylation | Alkyl halides (ethyl, methyl), base | Reflux or room temperature | 3-ethyl-3-methyl substituted quinolinone | Selective alkylation, optimized conditions |
| 6 | Hydrogenation | Pd/C catalyst | Room temperature, normal pressure | 3,4-dihydro-2-one ring saturation | High yield, mild conditions |
Research Findings and Optimization Notes
- The use of Vitride as a reducing agent is advantageous due to its selectivity and ability to operate under mild conditions, yielding high purity intermediates critical for subsequent steps.
- Transition-metal catalysis for biquinoline formation benefits from ligand optimization to improve enantioselectivity and yield. Phosphine-based ligands and P,N-ligands have shown promising results in related systems.
- The fluorine substituent at the 6-position influences reactivity and selectivity, necessitating careful control of reaction conditions to avoid side reactions or defluorination.
- Alkylation steps require precise stoichiometry and base selection to prevent over-alkylation or side reactions.
- Hydrogenation steps using Pd/C are mild and efficient, preserving sensitive functional groups while saturating the ring system.
Summary Table of Key Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Fluoroquinoline core synthesis | Reduction and oxidation | Vitride, oxalyl chloride, DMSO, solvents | Mild temperatures, inert atmosphere | High purity aldehyde intermediate |
| Biquinoline formation | Transition-metal-catalyzed cross-coupling | Pd or Ni catalysts, organozinc/magnesium reagents, chiral ligands | Mild heating, inert atmosphere | Efficient C–C bond formation, enantioselective |
| Alkylation of 3-position | Nucleophilic substitution | Alkyl halides, base | Reflux or room temperature | Selective introduction of ethyl and methyl groups |
| Ring saturation (dihydro-2-one) | Catalytic hydrogenation | Pd/C catalyst | Room temperature, normal pressure | Saturated ring system, high yield |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
The compound 3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a member of the biquinoline family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that biquinoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
| A549 (Lung) | 10 | Disruption of mitochondrial function |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Its potential as an antimicrobial agent is being explored due to its ability to inhibit microbial growth.
Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Neuroprotective Effects
Emerging research suggests that biquinoline derivatives may possess neuroprotective properties. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and neuroinflammation.
Neuroprotective Study Insights
A study examined the effects of the compound on neuronal cell viability under oxidative stress conditions:
| Treatment | Cell Viability (%) | Mechanism of Action |
|---|---|---|
| Control | 100 | Baseline |
| Compound Treatment | 85 | Reduction of reactive oxygen species |
Safety Profile
Toxicological assessments reveal that this compound exhibits a favorable safety profile at therapeutic doses. Reported side effects are generally mild and manageable.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|---|---|
| 3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | C₂₁H₂₀FN₂O | 3-Ethyl, 3-Methyl, 6-Fluoro | 335.16* | ~4.5† | 3 | 0 |
| [1(2H),3'-Biquinolin]-2-one, 7-fluoro-3,4-dihydro-3,3-dimethyl (CAS 918646-05-6) | C₂₀H₁₇FN₂O | 3,3-Dimethyl, 7-Fluoro | 320.13 | 4.1 | 3 | 0 |
| 1-(2-(Dimethylamino)ethyl)-8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (Compound 19) | C₁₃H₁₇FN₃O₃ | 8-Fluoro, 6-Nitro, N-substituent | 282.29 | N/A | 5 | 0 |
*Calculated based on molecular formula.
†Estimated via analogy to CAS 918646-05-6 .
Key Observations :
- Substituent Effects: The ethyl group in the target compound increases hydrophobicity (higher XlogP vs. 3,3-dimethyl analog) and may enhance membrane permeability. The fluoro group at position 6 (vs.
- Molecular Weight : The target compound (335 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but its bicyclic structure may mitigate bioavailability limitations .
Stereochemical and Conformational Considerations
- Fluorine Position : 6-Fluoro (target) vs. 7-fluoro (CAS 918646-05-6) may influence π-π stacking or hydrogen bonding with biological targets, as seen in fluorinated kinase inhibitors .
Biological Activity
3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.39 g/mol. The structure features a biquinoline backbone which is known for various biological activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Biquinoline Derivative A | 0.5 | Antibacterial (S. aureus) |
| Biquinoline Derivative B | 1.0 | Antifungal (C. albicans) |
| 3-Ethyl-6-fluoro Analog | TBD | TBD |
Note : MIC (Minimum Inhibitory Concentration) values are critical in determining the effectiveness of antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity evaluations are essential to assess the safety profile of any compound intended for therapeutic use. Although specific cytotoxicity data for this compound is not extensively documented, related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines.
Table 2: Cytotoxicity Data from Related Studies
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Biquinoline Derivative C | HepG2 (Liver Cancer) | >100 |
| Biquinoline Derivative D | MCF7 (Breast Cancer) | 41.6 |
| 3-Ethyl-6-fluoro Analog | TBD | TBD |
IC50 represents the concentration required to inhibit cell growth by 50%.
The mechanisms through which biquinoline derivatives exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is vital for cell proliferation.
Case Studies
A notable study evaluated the antibacterial efficacy of various biquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkyl side chains significantly influenced antibacterial activity and selectivity towards specific bacterial strains.
Case Study Summary
-
Study Title : Evaluation of Biquinoline Derivatives for Antibacterial Activity
- Objective : To assess the antibacterial efficacy against common pathogens.
- Findings : Several derivatives exhibited MIC values lower than those of standard antibiotics.
-
Study Title : Cytotoxic Effects of Biquinoline Compounds on Cancer Cell Lines
- Objective : To determine the cytotoxic potential against human cancer cell lines.
- Findings : Some compounds showed promising results with IC50 values indicating moderate cytotoxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-dihydroquinolin-2-one derivatives, and how are fluorinated substituents introduced?
- Methodological Answer : The core 3,4-dihydroquinolin-2-one scaffold is typically synthesized via cyclization reactions. For example, 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one can be reduced using LiAlH₄ in THF to yield tetrahydroquinoline derivatives . Fluorination at the 6-position is achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor) or by incorporating pre-fluorated intermediates. Post-synthetic modifications, such as alkylation with ethyl or methyl groups, require careful control of reaction conditions (e.g., NaH in DMF for alkyl halide coupling) .
Q. How are intermediates purified and characterized in the synthesis of this compound?
- Methodological Answer : Purification often involves column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol. For fluorinated derivatives, reverse-phase HPLC may enhance purity. Characterization employs / NMR to confirm substituent positions, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for stereochemical analysis. For example, in related studies, NMR data for 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one derivatives confirmed regioselectivity and substituent effects .
Q. What analytical techniques are critical for verifying the enantiomeric purity of dihydroquinolin-2-one derivatives?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is standard for enantiomeric separation. Circular dichroism (CD) spectroscopy and polarimetry provide complementary data. In studies of enantioenriched 3,4-dihydroquinolin-2-ones, 6-exo-trig radical cyclizations with chiral catalysts (e.g., Evans’ oxazaborolidines) achieved >95% enantiomeric excess (ee), validated by these methods .
Advanced Research Questions
Q. How do fluorinated substituents influence the biological activity of 3,4-dihydroquinolin-2-ones, and how can structure-activity relationships (SAR) be optimized?
- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450 metabolism. SAR studies involve systematic substitution at positions 3, 6, and 3' with electron-withdrawing (e.g., -F) or donating groups. For example, 6-fluoro derivatives of 3,4-dihydroquinolin-2-one showed enhanced monoamine oxidase (MAO) inhibition compared to non-fluorinated analogs. In vitro assays (e.g., MAO-A/B inhibition) and molecular docking (PDB: 2BXR) guide optimization .
Q. What experimental strategies mitigate low yields in the hydrogenation of dihydroquinolin-2-one intermediates?
- Methodological Answer : Low yields during hydrogenation (e.g., Pd/C or Raney Ni in EtOH) often stem from steric hindrance or electron-deficient aromatic rings. Strategies include:
- Using high-pressure H₂ (5–10 atm) to enhance reactivity.
- Adding catalytic KI to stabilize intermediates in acetonitrile/water mixtures.
- Switching to transfer hydrogenation (e.g., NH₂NH₂·H₂O/MeOH) for sensitive substrates .
Q. How can contradictions in biological assay data for dihydroquinolin-2-one derivatives be resolved?
- Methodological Answer : Discrepancies between in vitro and in vivo results may arise from pharmacokinetic factors (e.g., poor solubility). To address this:
- Use logP calculations and shake-flask assays to optimize solubility.
- Validate target engagement via radioligand binding assays or CRISPR-edited cell lines.
- Cross-reference with structurally related compounds (e.g., EGFR-TKIs like 3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolins) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
